1-(Benzo[d]thiazol-4-yl)ethanone
Description
Contextual Significance of Benzothiazole (B30560) Systems in Advanced Chemical Research
Benzothiazole and its derivatives are a cornerstone of modern chemical research, demonstrating a remarkable versatility that spans multiple disciplines. jchemrev.commdpi.com These heterocyclic compounds, characterized by a fused benzene (B151609) and thiazole (B1198619) ring, are not only prevalent in natural products found in marine and terrestrial environments but are also integral to a vast array of synthetic applications. mdpi.com Their utility extends from industrial uses, such as vulcanization accelerators and antioxidants, to cutting-edge materials science, where they are employed in dye synthesis, polymer chemistry, and the development of fluorescent and electroluminescent materials. jchemrev.commdpi.com
The unique chemical attributes and broad spectrum of biological activities associated with the benzothiazole scaffold have made it a privileged structure in medicinal chemistry. rsc.orgresearchgate.net Researchers have extensively explored benzothiazole derivatives for their potential therapeutic applications, revealing a wide range of pharmacological effects. jchemrev.comrsc.org These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. mdpi.comrsc.org The ability to introduce various substituents onto the benzothiazole core allows for the fine-tuning of its biological and chemical properties, making it a highly attractive framework for the design and synthesis of novel bioactive molecules. researchgate.net A significant number of benzothiazole-based compounds have successfully transitioned from laboratory research to clinical use, underscoring the therapeutic efficacy of this chemical class. jchemrev.com
Academic Research Trajectory of Acetyl-Substituted Benzothiazoles
The academic research into acetyl-substituted benzothiazoles, a specific class that includes 1-(Benzo[d]thiazol-4-yl)ethanone, has been driven by the desire to explore how the addition of an acetyl group influences the parent benzothiazole's properties. The introduction of substituents at various positions on the benzothiazole ring is a key strategy for modulating its activity, with substitutions at the C-2 and C-6 positions being particularly well-studied for their impact on the molecule's properties. researchgate.net
The synthesis of acetyl-substituted benzothiazoles can be achieved through various methods, often involving the condensation of 2-aminobenzenethiol with appropriate carbonyl-containing compounds. mdpi.com For instance, the reaction of benzothiazole and its derivatives with cyclobutanone (B123998) oximes in the presence of a Fe(II) triflate catalyst has been shown to produce a range of alkylbenzothiazoloarylketones. mdpi.com This method provides an alternative to traditional Friedel-Crafts acylation and allows for the creation of novel compounds. mdpi.com
The research trajectory indicates a focus on synthesizing new derivatives and evaluating their potential in various applications, particularly in medicinal chemistry. The acetyl group can serve as a handle for further chemical modifications, allowing for the creation of more complex molecules with potentially enhanced biological activities. nih.gov The exploration of different substitution patterns on the benzothiazole ring, including the position of the acetyl group, is a continuous effort to understand the structure-activity relationship (SAR) and to design more potent and selective compounds. researchgate.net
Interactive Data Table: Properties of Benzothiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H7NOS | 177.22 | 90347-90-3 |
| 1-(Benzo[d]thiazol-2-yl)ethanone | C9H7NOS | 177.23 | 1629-78-3 |
| 1-(2-Methylbenzo[d]thiazol-4-yl)ethanone | C10H9NOS | 191.25 | Not Available |
| 1-(Benzo[c] jchemrev.commdpi.comfrontiersin.orgthiadiazol-4-yl)ethanone | C8H6N2OS | 178.21 | 933690-90-5 |
| 4-(Benzo[d] jchemrev.comnih.govdioxol-5-yl)-5-methylthiazol-2-amine | C11H10N2O2S | 234.27 | Not Available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-5H,1H3 |
InChI Key |
DULOAIMQYVVDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Acetyl Substituted Benzothiazoles, Including 1 Benzo D Thiazol 4 Yl Ethanone
Direct Functionalization Approaches for Benzothiazole (B30560) Cores
Directly attaching an acetyl group to a pre-formed benzothiazole ring presents a streamlined approach to accessing these target compounds. These methods often involve electrophilic substitution or catalyst-mediated reactions.
Electrophilic Acetylation Reactions of Benzothiazole Derivatives
Electrophilic acylation, a classic transformation in aromatic chemistry, can be applied to benzothiazole. The Friedel-Crafts acylation, for instance, involves the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with the benzothiazole nucleus in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org The electrophile, typically an acylium ion (CH₃CO⁺), is generated by the interaction of the acylating agent with the catalyst. libretexts.org This electrophile then attacks the electron-rich benzothiazole ring. The regioselectivity of this substitution is influenced by the electronic properties of the benzothiazole system.
A formal acylation of benzothiazoles can also be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation, cyclization, and oxidation. organic-chemistry.org Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) to mediate the synthesis of 2-acylbenzothiazoles from acetophenones and benzothiazoles. organic-chemistry.org
Catalyst-Mediated Synthetic Pathways for Ethanone (B97240) Introduction
Modern synthetic methods often employ transition metal catalysts to facilitate the introduction of an ethanone (acetyl) group. These catalyzed reactions can offer advantages in terms of efficiency, selectivity, and functional group tolerance. nih.gov For instance, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org While this method doesn't directly yield 4-acetyl derivatives, it highlights the utility of copper catalysts in benzothiazole synthesis.
Ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas represents another pathway to 2-aminobenzothiazoles, proceeding via an electrophilic ruthenation pathway. organic-chemistry.org Nickel-catalyzed intramolecular oxidative C-H functionalization is also a known method for benzothiazole synthesis. organic-chemistry.org Although these examples primarily focus on substitution at the 2-position, they demonstrate the potential for catalyst-mediated strategies to be adapted for the synthesis of other positional isomers, including those with an acetyl group at the 4-position.
Multi-Step Synthesis for Positional Isomers and Analogues
For positional isomers like 1-(Benzo[d]thiazol-4-yl)ethanone, where direct functionalization might be challenging or lead to mixtures of products, multi-step synthetic sequences are often employed. These strategies allow for precise control over the placement of the acetyl group.
Precursor-Based Elaboration Strategies for the Ethanone Moiety
This approach involves starting with a precursor molecule that already contains the acetyl group or a functional group that can be readily converted into it. For example, a synthesis could begin with a substituted aniline (B41778) that bears an acetyl group. This aniline can then be converted to the corresponding thioanilide, which can subsequently undergo intramolecular cyclization to form the benzothiazole ring. indexcopernicus.com
Another strategy involves the acylation of a suitably substituted 2-aminobenzothiazole (B30445) derivative. nih.gov For instance, the amino group of 2-aminobenzothiazole can be acylated with various reagents, followed by further transformations to introduce the desired acetyl group at a different position on the benzene (B151609) ring. nih.gov
| Starting Material | Reagents | Product | Reference |
| Substituted Anilines | Nitrobenzoyl chloride, Lawesson's reagent, Potassium ferricyanide | 2-Aryl substituted benzothiazoles | indexcopernicus.com |
| Fluoro- or perfluoroalkylanilines | Acylating agent, Thionating agent, Catalyst | Fluorinated or perfluoroalkylated 2-methylbenzothiazoles | nih.gov |
| 2-Aminobenzothiazole | α-Halogenoketones, Carbon disulfide or Arylisothiocyanates | Functionalized bis-thiazolo derivatives | nih.gov |
Cyclocondensation and Ring-Forming Reactions Incorporating Acetyl Groups
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, a key strategy involves the reaction of a 2-aminothiophenol (B119425) derivative with a compound containing an acetyl group and a suitable reactive site for cyclization. indexcopernicus.comnih.gov For example, the condensation of 2-aminothiophenol with a β-keto ester or a related dicarbonyl compound can lead to the formation of the benzothiazole ring with an acetyl substituent.
Several catalysts and reaction conditions have been developed to promote these cyclocondensation reactions efficiently. indexcopernicus.com Polyphosphoric acid is a common reagent used to facilitate the condensation of 2-aminothiophenols with carboxylic acids to yield 2-substituted benzothiazoles. nih.gov The Jacobsen cyclization, which involves the reaction of an o-aminothiophenol with an aldehyde, is another well-established method for benzothiazole synthesis. While typically used for 2-substituted benzothiazoles, modifications of this approach could potentially be used to introduce an acetyl group at other positions.
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenols and Substituted Aldehydes | Various catalysts | 2-Substituted benzothiazoles | indexcopernicus.com |
| 2-Aminothiophenol and Substituted Aromatic Acids | Polyphosphoric acid | 2-Substituted benzothiazoles | nih.gov |
| o-Iodoanilines or electron-rich aromatic amines, K₂S, and DMSO | - | 2-Unsubstituted benzothiazoles | organic-chemistry.org |
| Nitroarenes, alcohols, and sulfur powder | - | 2-Substituted benzothiazoles | organic-chemistry.org |
| o-Chloronitroarenes and arylacetic acids | Elemental sulfur/N-methylmorpholine | 2-Substituted benzothiazoles | organic-chemistry.org |
| 2-Amino thiophenols/anilines and β-diketones | Brønsted acid | 2-Substituted benzothiazoles/benzimidazoles | organic-chemistry.org |
Green Chemistry Principles in Benzothiazole Ethanone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally friendly and sustainable processes. nih.govmdpi.com This includes the use of greener solvents, catalyst-free reactions, and one-pot procedures. nih.gov
Recent advances have focused on the use of water as a solvent, which is a significant improvement over traditional volatile organic solvents. mdpi.com Catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been developed by simply combining aldehydes with 2-aminothiophenols at room temperature in ethanol (B145695), offering high atom economy and avoiding toxic waste. bohrium.com
| Green Chemistry Approach | Description | Reference |
| Use of Green Solvents | Utilizing water or ethanol as the reaction medium. | mdpi.combohrium.com |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, simplifying purification. | bohrium.com |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel, reducing waste and saving time. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to enhance reaction rates and yields. | nih.gov |
| Recyclable Catalysts | Development of catalysts that can be recovered and reused multiple times. | mdpi.com |
Regioselectivity and Yield Optimization in Acetylbenzothiazole Synthesis
The inherent electronic properties of the benzothiazole ring system significantly influence the position of electrophilic substitution, including acylation. The electron-withdrawing nature of the thiazole (B1198619) portion tends to deactivate the benzene ring towards electrophilic attack. When substitution does occur, it typically favors the 6-position, and to a lesser extent, the 4- and 7-positions. Direct Friedel-Crafts acylation of unsubstituted benzothiazole often leads to a mixture of isomers with low yields of the desired 4-acetyl product, making this approach less than ideal for targeted synthesis.
To overcome these challenges, synthetic chemists have developed alternative strategies that offer greater control over regioselectivity.
Synthesis via Directed Ortho-Metalation:
Synthesis from Substituted Precursors:
A more common and often higher-yielding strategy involves the construction of the benzothiazole ring from a pre-functionalized benzene derivative. A key starting material for the synthesis of this compound is 2-amino-3-acetylthiophenol. Cyclization of this intermediate, often through reaction with a suitable one-carbon synthon, directly affords the desired 4-acetylbenzothiazole.
Table 1: Synthetic Approaches to Acetyl-Substituted Benzothiazoles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Regioselectivity |
| Benzothiazole | Acetyl chloride, AlCl₃ (Friedel-Crafts) | Mixture of 4-, 6-, and 7-acetylbenzothiazole | Low | Poor |
| 4-Aminobenzothiazole | 1. NaNO₂, HCl (Diazotization) 2. Acetaldehyde oxime, CuSO₄ (Sandmeyer-type) | This compound | Moderate | High (at C4) |
| 2-Amino-3-mercaptophenone | Formic acid | This compound | Good | High (at C4) |
| 2-Halobenzothiazole | Acetylstannane, Pd catalyst (Stille coupling) | This compound | Moderate to Good | High (at C2 or other halogenated positions) |
Sandmeyer and Related Reactions:
The Sandmeyer reaction provides a reliable method for introducing an acetyl group at a specific position if the corresponding amino-substituted benzothiazole is available. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the diazotization of 4-aminobenzothiazole followed by a reaction with an appropriate acetyl-containing reagent under copper catalysis. While effective, the preparation of the starting 4-aminobenzothiazole can be a multi-step process itself.
Modern Cross-Coupling Methodologies:
Modern cross-coupling reactions, such as the Stille or Suzuki coupling, offer powerful tools for the synthesis of acetyl-substituted benzothiazoles. These methods typically involve the reaction of a halogenated benzothiazole with an organotin or organoboron reagent bearing the acetyl group. The regioselectivity is determined by the position of the halogen on the benzothiazole ring. This approach is particularly useful for accessing isomers that are difficult to obtain through classical electrophilic substitution reactions.
Yield Optimization:
Optimizing the yield in any of these synthetic routes depends on several factors:
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial. For instance, in Friedel-Crafts reactions, the amount and type of Lewis acid can significantly impact the yield and isomer distribution.
Catalyst Choice: In cross-coupling reactions, the selection of the palladium catalyst and ligands is critical for achieving high efficiency and turnover numbers.
Solvent Effects: The polarity and aprotic or protic nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield.
Purity of Starting Materials: The use of highly pure starting materials is essential to minimize the formation of byproducts and simplify the purification of the final product.
Advanced Spectroscopic and Structural Characterization of Acetyl Substituted Benzothiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules like 1-(Benzo[d]thiazol-4-yl)ethanone, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR Assignments and Structural Elucidation
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the acetyl group. The aromatic region would typically feature signals for H-2, H-5, H-6, and H-7. The proton at the C-2 position of the thiazole (B1198619) ring is anticipated to appear as a singlet in the downfield region. The protons on the benzene (B151609) ring (H-5, H-6, and H-7) would present as a complex pattern of doublets and triplets, with their specific chemical shifts and coupling constants determined by their positions relative to the electron-withdrawing acetyl group and the fused thiazole ring. The methyl protons of the acetyl group (CH₃) are expected to produce a sharp singlet, typically appearing further upfield from the aromatic signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Acetyl) | ~2.7 | Singlet (s) | N/A |
| Aromatic H (H-5, H-6, H-7) | ~7.5 - 8.5 | Multiplet (m) | ~7.0 - 9.0 |
| Aromatic H (H-2) | ~9.0 - 9.3 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR Chemical Shift Studies for Carbon Framework Confirmation
The ¹³C NMR spectrum provides confirmation of the carbon skeleton. For this compound, distinct signals are expected for each of the nine unique carbon atoms. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield. The methyl carbon (CH₃) will be found in the upfield aliphatic region. The chemical shifts of the aromatic carbons are influenced by the heteroatoms (N and S) and the acetyl substituent. Spectroscopic characterization of the unsubstituted benzothiazole ring shows chemical shifts for C2 at approximately 155 ppm, C4 at 123 ppm, C5 at 126 ppm, C6 at 125 ppm, C7 at 122 ppm, C3a at 153 ppm, and C7a at 134 ppm. mdpi.com The presence of the acetyl group at the C-4 position would cause a downfield shift for C-4 and influence the shifts of adjacent carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~195 - 200 |
| C-2 | ~154 |
| C-3a | ~152 |
| C-7a | ~135 |
| C-4, C-5, C-6, C-7 | ~120 - 140 |
| CH₃ (Methyl) | ~25 - 30 |
Heteronuclear NMR Applications for Intramolecular Interaction Analysis
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and mapping intramolecular connectivity. researchgate.netmdpi.com An HSQC experiment would correlate directly bonded proton-carbon pairs, for instance, linking the H-2 signal to the C-2 signal and the aromatic H-5, H-6, and H-7 signals to their respective carbon atoms. mdpi.com The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds), which is critical for confirming the placement of substituents. mdpi.com For this compound, an HMBC spectrum would be expected to show a key correlation between the methyl protons of the acetyl group and the carbonyl carbon (C=O), as well as a correlation to the C-4 of the benzothiazole ring, definitively confirming the location of the acetyl group.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. qu.edu.iq The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be a strong absorption for the carbonyl (C=O) stretching vibration of the ketone functional group. bldpharm.com Vibrations corresponding to the aromatic C=C and C=N bonds within the benzothiazole ring system, as well as C-H stretching and bending modes, would also be present. nih.gov The C-S stretching vibration is typically weaker and found in the fingerprint region. nih.gov
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2950 - 2850 | Medium |
| C=O Stretch (Ketone) | 1700 - 1680 | Strong |
| Aromatic C=C / C=N Stretch | 1620 - 1450 | Medium-Strong |
| C-S Stretch | 750 - 600 | Weak-Medium |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within conjugated systems. Benzothiazole derivatives are known to exhibit fluorescence properties. The spectrum of this compound would show absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic system is a strong chromophore, and the presence of the acetyl group extends the conjugation, which can influence the position and intensity of the absorption maxima (λ_max). Studies on related benzothiazole derivatives show that they display fluorescence emissions, typically in the range of 380 to 450 nm, which is indicative of their potential use in materials science. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum for this compound (molecular formula C₉H₇NOS) would show a molecular ion peak [M]⁺ that confirms its molecular weight of approximately 177.22 g/mol . nih.gov
A primary and highly characteristic fragmentation pathway for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. researchgate.net For this compound, two main alpha-cleavage fragmentations are possible:
Loss of the methyl radical (•CH₃), leading to the formation of a stable benzothiazolyl-carbonyl cation [M-15]⁺. This is often a prominent peak.
Loss of the acetyl group (•COCH₃), resulting in a benzothiazol-4-yl cation [M-43]⁺.
Further fragmentation of the benzothiazole ring itself can also occur, though the aromatic system provides considerable stability. The presence of sulfur and nitrogen isotopes would also result in characteristic [M+1]⁺ and [M+2]⁺ peaks of predictable relative intensities.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For acetyl-substituted benzothiazoles, this method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. The solid-state architecture of these compounds is often characterized by planar benzothiazole ring systems and specific conformations of the acetyl group and any other substituents.
Detailed crystallographic studies on various acetyl-substituted benzothiazole derivatives have revealed key structural features. For instance, the analysis of compounds such as N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide and N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide provides insight into the conformational preferences and non-covalent interactions that dictate their crystal packing. nih.goviucr.orgresearchgate.netresearchgate.net
In the case of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide, X-ray analysis confirms the molecular structure and reveals that the interplanar angle between the benzothiazole and the phenyl ring systems is 40.71 (3)°. nih.govresearchgate.net The crystal packing is stabilized by N—H⋯O=C and N—H⋯Nthiazole hydrogen bonds, which link the molecules into ribbons. nih.govresearchgate.net
Similarly, the crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, which crystallizes in the unusual space group P1 for an achiral molecule, shows a layered molecular packing determined by N—H⋯O=C and N—H⋯Nthiazole hydrogen bonds. iucr.orgresearchgate.net The torsion angle about the hydrazinic bond is 66.44 (15)°. iucr.orgresearchgate.net
Another example, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, demonstrates a nearly coplanar arrangement between the benzothiazole and pyrazole (B372694) ring systems, with an interplanar angle of just 3.31 (7)°. nih.goviucr.orgiucr.org This coplanarity results in a short intramolecular contact between the sulfur atom of the benzothiazole ring and an oxygen atom (S1⋯O1 = 2.9797 (10) Å). nih.goviucr.org The three-dimensional packing is influenced by weak C—H⋯O hydrogen bonds. iucr.org
The crystallographic data for these representative acetyl-substituted benzothiazoles are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for Acetyl-Substituted Benzothiazole Derivatives
| Parameter | N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide researchgate.net | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one iucr.org |
| Chemical Formula | C₁₆H₁₅N₃O₃S₂ | C₁₂H₁₁N₃OS |
| Formula Weight | 377.44 | 245.30 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.3436 (4) | 8.78308 (12) |
| b (Å) | 9.7591 (5) | 11.66215 (16) |
| c (Å) | 10.8815 (6) | 11.00169 (15) |
| β (°) | 97.9460 (12) | 97.9460 (12) |
| Volume (ų) | 1116.08 (3) | 1116.08 (3) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 100 |
Table 2: Selected Bond Lengths for Acetyl-Substituted Benzothiazole Derivatives (Å)
| Bond | N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide researchgate.net | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one nih.gov |
| S1—C2 | 1.7422 (12) | Not Reported |
| S1—C7A | Not Reported | Not Reported |
| N3—C2 | Not Reported | Not Reported |
| N3—C3A | 1.3939 (16) | Not Reported |
| Intramolecular Contact S1⋯O1 | Not Reported | 2.9797 (10) |
Table 3: Selected Bond Angles for Acetyl-Substituted Benzothiazole Derivatives (°)
| Angle | N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide researchgate.net | N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide researchgate.net | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one nih.gov |
| C7A—S1—C2 | 89.39 (5) | 89.49 (6) | Not Reported |
| C10—N2—N1 | Not Reported | 117.28 (10) | Not Reported |
| N1—N2—S2 | 112.94 (7) | Not Reported | Not Reported |
| C10—C8—C2 | Not Reported | Not Reported | 127.48 (11) |
These crystallographic studies collectively demonstrate the utility of X-ray diffraction in elucidating the precise solid-state structures of acetyl-substituted benzothiazoles. The data reveal the subtle interplay of steric and electronic effects on molecular conformation and the importance of hydrogen bonding and other non-covalent interactions in defining the crystal lattice.
Computational Chemistry and Theoretical Investigations of Benzothiazolyl Ethanone Systems
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic and structural characteristics of benzothiazole (B30560) derivatives. mdpi.comscirp.orgscirp.org This method offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com DFT calculations allow for the prediction of various molecular properties, providing insights that are often complementary to experimental data. mdpi.comugm.ac.id
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For benzothiazole derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to find the minimum energy structure. mdpi.com
Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. mdpi.com For molecules with rotatable bonds, like the one between the benzothiazole ring and a phenyl ring in some derivatives, a molecular geometry scan can be performed by systematically varying the dihedral angle and calculating the total energy at each step. mdpi.com This analysis helps identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. mdpi.com For instance, in a study of N-(6-arylbenzo[d]thiazole-2-acetamide) derivatives, conformational analysis revealed two energetically favorable conformers at 0° and 180° by rotating the dihedral angle between the benzothiazole and phenyl rings. mdpi.com
The optimized geometric parameters, such as bond lengths and bond angles, can be compared with experimental data from X-ray crystallography if available, to validate the computational method. researchgate.net It has been observed that the geometry of the benzothiazole moiety is not significantly altered by the presence of different substituents on an attached aromatic ring, especially when they are distant from the benzothiazole core. mdpi.com
Table 1: Selected Optimized Geometrical Parameters for a Benzothiazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C7–C7a | 1.39 | |
| C3a–C4 | 1.39 | |
| C7a–C3a | 1.41 | |
| C2–N3–C3a | 110.5 | |
| N3–C2–S1 | 115.2 | |
| C2–S1–C7a | 88.5 | |
| Note: Data is illustrative and based on findings for related benzothiazole derivatives. mdpi.com |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. scirp.orgespublisher.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. mdpi.com DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. scirp.orgresearchgate.net This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. scirp.org For many benzothiazole derivatives, the HOMO is often localized on the benzothiazole ring system, while the LUMO may be distributed over other parts of the molecule, indicating the direction of intramolecular charge transfer upon electronic excitation. mdpi.comrsc.org The introduction of electron-donating or electron-withdrawing groups can significantly influence the HOMO and LUMO energy levels and thus tune the electronic properties of the molecule. rsc.orgresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole Derivative 1 | -6.5 | -1.8 | 4.7 |
| Benzothiazole Derivative 2 | -6.2 | -2.1 | 4.1 |
| Note: The values are hypothetical and for illustrative purposes. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. scirp.org
Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These regions are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons, which are prone to nucleophilic attack. nih.gov Green areas denote regions of neutral potential. nih.gov MEP analysis can provide insights into hydrogen bonding patterns and other non-covalent interactions that are crucial for molecular recognition processes. scirp.orgrsc.org For benzothiazole derivatives, the MEP map can highlight the reactive sites and help in understanding their interactions with biological receptors. scirp.org
Computational methods, particularly DFT, can be used to predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. mdpi.comnih.gov
These theoretical predictions can be compared with experimental NMR data to confirm the molecular structure and to aid in the assignment of signals in the experimental spectrum. mdpi.com Studies on benzothiazole derivatives have shown a good correlation between calculated and experimental chemical shifts, validating the accuracy of the computational models used. mdpi.com For instance, the calculated ¹H chemical shifts for aromatic protons in some benzothiazole derivatives have been found to be in the range of 7.15 to 7.90 ppm, which aligns well with experimental values. mdpi.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. mdpi.comscirp.org These descriptors are based on conceptual DFT and provide a quantitative measure of various reactivity aspects. nih.gov
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ). mdpi.com
These descriptors are valuable for comparing the reactivity of different molecules within a series and for predicting their behavior in chemical reactions. mdpi.com For example, a compound with a lower hardness value is generally more reactive. mdpi.com
Table 3: Calculated Chemical Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -E_HOMO | 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Softness (S) | 1 / η | 0.43 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 |
| Electrophilicity Index (ω) | μ² / 2η | 3.67 |
| Note: The values are based on the hypothetical HOMO and LUMO energies from Table 2 and are for illustrative purposes. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govwjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. wjarr.com
For benzothiazole derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and Alzheimer's disease. nih.govbiointerfaceresearch.comresearchgate.net The process involves preparing the 3D structures of both the ligand (e.g., 1-(benzo[d]thiazol-4-yl)ethanone) and the target protein. The docking algorithm then explores various possible binding poses of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity. wjarr.com
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. biointerfaceresearch.com For example, docking studies of benzothiazole derivatives into the active site of acetylcholinesterase have shown interactions with critical amino acid residues, suggesting their potential in the treatment of Alzheimer's disease. nih.gov Similarly, docking simulations have been used to explore the binding modes of benzothiazole hybrids as inhibitors of protein kinases involved in cancer. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a specific biological response, QSAR models can provide valuable insights into the mechanism of action and guide the design of new, more potent molecules.
In the context of benzothiazole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. These studies typically involve the generation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, and the development of a statistically robust model that correlates these descriptors with the observed activity.
A common approach involves using software like PaDEL Descriptor to calculate descriptors and QSARINS to build the models. For instance, in a study on thiazolidine-4-one derivatives as anti-tubercular agents, a dataset of 53 molecules was split into a training set (43 compounds) and a test set (10 compounds). nih.gov The resulting QSAR model identified several key descriptors that positively correlated with anti-tubercular activity, including MLFER_S, GATSe2, and Shal, which relate to the molecule's polarizability, electronegativity, and surface area contributions. nih.gov Conversely, the SpMAD_Dzs descriptor showed a negative correlation. nih.gov Such models can achieve high predictive accuracy, with reported R² values often exceeding 0.9. nih.gov
The selection of the best QSAR model is based on several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). The adjusted R² (R²adj) accounts for the number of predictors in the model. A low value for the Lack of Fit (LOF) parameter also signifies a good model. nih.gov For a model to be considered robust and predictive, it must undergo rigorous internal and external validation.
The insights gained from QSAR models can be summarized in a data table, highlighting the key descriptors and their influence on biological activity.
| Descriptor Type | Descriptor Name | Influence on Activity | Associated Biological Activity |
|---|---|---|---|
| Physicochemical | MLFER_S (Molar refractivity-based descriptor) | Positive | Anti-tubercular |
| Topological | GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities) | Positive | Anti-tubercular |
| Topological | Shal (A descriptor of molecular shape) | Positive | Anti-tubercular |
| Topological | SpMAD_Dzs (Spectral mean absolute deviation of the detour matrix, weighted by atomic Sanderson electronegativities) | Negative | Anti-tubercular |
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms and pathways of chemical reactions involving benzothiazole systems. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the geometries of reactants, intermediates, and transition states, as well as their corresponding energies. This information allows for the elucidation of the most favorable reaction pathways and provides insights into the factors that control the reaction's outcome.
For example, DFT calculations can be used to study the synthesis of benzothiazole derivatives. By modeling the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the activation energies for different proposed mechanisms. This allows for a detailed understanding of the bond-forming and bond-breaking processes that occur during the reaction.
A key aspect of these computational studies is the choice of the theoretical level, which includes the functional and the basis set. The B3LYP functional combined with a basis set like 6-311+G** is a common choice for such investigations, as it provides a good balance between accuracy and computational cost. mdpi.com
The results of these computational studies can be used to predict the feasibility of a particular reaction, to optimize reaction conditions, and to design new synthetic routes. For instance, by understanding the electronic and steric factors that influence the reaction mechanism, it is possible to modify the starting materials to favor the formation of the desired product.
The key findings from computational studies on reaction mechanisms can be presented in a structured format, as shown in the table below.
| Computational Method | System Studied | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) with B3LYP/6-311+G** | Triazolothiadiazine derivatives | Only modest variations were observed in the frontier orbital properties among the derivatives. mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Benzothiazolyl Ethanone Derivatives
Elucidation of Structural Features Influencing Molecular Interactions
The biological activity of benzothiazole (B30560) derivatives is intricately linked to their structural features. The arrangement and nature of substituents, along with the core scaffold, dictate the interactions with biological targets.
Impact of Substituents on Electronic and Steric Effects
The introduction of various substituents onto the benzothiazole ring system significantly alters the electronic and steric properties of the molecule, which in turn influences its biological activity. nih.gov
Electronic Effects: The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), plays a pivotal role in modulating the reactivity and interaction capabilities of the benzothiazolyl ethanone (B97240) derivatives. mdpi.comorgchemres.org For instance, the presence of an electron-withdrawing nitro group (-NO2) can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap and potentially enhancing charge transfer properties. mdpi.com Conversely, electron-donating groups like a methyl group (-CH3) can have the opposite effect. mdpi.com These electronic perturbations can influence the strength of interactions, such as hydrogen bonding and π-π stacking, with macromolecular targets. nih.gov Computational studies have shown that the presence of EWGs can lead to a larger dipole moment compared to EDGs, which can affect how the molecule orients itself within a binding site. orgchemres.org
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can either be beneficial or detrimental to binding affinity. Bulky substituents can enhance binding by occupying a large hydrophobic pocket within a receptor but can also cause steric clashes that prevent optimal binding. The strategic placement of substituents is therefore critical. For example, in a series of benzothiazole derivatives designed as BCL-2 inhibitors, the incorporation of specific hydrophobic moieties at different positions on the benzothiazole scaffold led to significant variations in inhibitory activity, highlighting the importance of steric complementarity with the target's binding pockets. nih.gov
The following table summarizes the observed effects of different substituents on the electronic properties of benzothiazole derivatives based on computational studies.
| Compound Derivative | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp1 | Furan | -5.59 | -1.95 | 3.64 |
| Comp2 | Furan with -CH3 | -5.58 | -1.88 | 3.70 |
| Comp3 | Furan with -NO2 | -6.18 | -3.35 | 2.83 |
| Comp4 | Furan with -CH3 & -NO2 | -5.52 | -1.92 | 3.60 |
Data sourced from computational analysis at the B3LYP/6-31+G* level. mdpi.com*
Role of the Benzothiazole Core and Ethanone Moiety in Binding Specificity
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the foundation for a wide range of biologically active compounds. wjarr.comresearchgate.net Its bicyclic, heterocyclic structure provides a rigid framework that can be appropriately functionalized to achieve specific molecular interactions. The sulfur and nitrogen atoms within the thiazole (B1198619) ring are key features, capable of forming hydrogen bonds and coordinating with metal ions, which can be crucial for binding to biological targets like enzymes. researchgate.netnih.gov The aromatic nature of the benzothiazole core allows for π-π stacking interactions with aromatic amino acid residues in proteins, such as tyrosine and phenylalanine, further stabilizing the ligand-receptor complex. nih.gov
The ethanone moiety (acetyl group) attached to the benzothiazole core also plays a significant role. The carbonyl oxygen is a potent hydrogen bond acceptor, a common and critical interaction in drug-receptor binding. Modifications to the ethanone side chain, such as altering its length or replacing the ketone, can drastically affect binding affinity and specificity, demonstrating its importance as a key pharmacophoric feature.
Investigations into Molecular Target Engagement Mechanisms
Understanding how benzothiazolyl ethanone derivatives engage with their molecular targets is fundamental to explaining their biological effects. This involves identifying the targets and characterizing the binding interactions at an atomic level.
Analysis of Binding to Macromolecular Targets (e.g., Proteins, DNA)
Benzothiazolyl ethanone derivatives have been shown to interact with various macromolecular targets, including proteins and nucleic acids. nih.govbohrium.comnih.gov
Protein Binding: Molecular docking and in-silico screening have been instrumental in identifying potential protein targets and elucidating binding modes. wjarr.comresearchgate.net For example, derivatives have been docked into the active sites of enzymes like GABA-aminotransferase, where they are predicted to form stable complexes through hydrogen bonds and hydrophobic interactions. wjarr.comresearchgate.net In studies on BCL-2 inhibitors, docking simulations revealed that benzothiazole derivatives can establish crucial hydrogen bonds with residues like Gly104 and Arg66, and π-π interactions with Tyr67 and Tyr161 within the binding pocket. nih.gov Similarly, certain benzothiazole derivatives have shown high affinity for sigma receptors, which are implicated in various neurological disorders. nih.gov
DNA Binding: Some benzothiazole derivatives have been investigated for their ability to interact with DNA. bohrium.comresearchgate.net These interactions can occur through intercalation, where the planar benzothiazole ring inserts between the base pairs of the DNA double helix, or through groove binding. Such interactions can lead to the inhibition of DNA replication and transcription, forming the basis of their potential anticancer activity. researchgate.net Molecular docking studies have suggested that the binding can be sequence-specific, which is a promising feature for targeted drug design. bohrium.comresearchgate.net
The table below shows the docking scores of selected benzothiazole derivatives against the GABA-aminotransferase protein target (PDB ID: 1OHV), indicating their potential binding affinity. wjarr.com
| Compound | MolDock Score |
| SDZ4 | -121.56 |
| SDZ6 | -115.32 |
| SDZ13 | -109.87 |
| SDZ19 | -112.45 |
| SDZ32 | -104.23 |
| Phenytoin (Standard) | -73.63 |
| Carbamazepine (Standard) | -62.45 |
Data sourced from in silico molecular docking studies. wjarr.com
Modulation of Enzymatic Pathways and Their Mechanisms
The ability of benzothiazolyl ethanone derivatives to modulate enzymatic activity is a key aspect of their therapeutic potential. nih.gov They can act as inhibitors or, less commonly, as activators of specific enzymes.
The mechanism of enzyme inhibition can vary. youtube.com For example, in the case of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease, certain benzothiazole derivatives have been shown to act as potent inhibitors. nih.gov Molecular docking of one highly active compound revealed strong interactions with the active sites of both enzymes, suggesting a dual-inhibitory mechanism. nih.gov Similarly, other derivatives have been found to inhibit dihydropteroate (B1496061) synthase (DHPS) and dihydroorotase, enzymes crucial for microbial survival, highlighting their potential as antimicrobial agents. nih.govnih.gov The inhibition often involves the formation of hydrogen bonds with active site residues and hydrophobic interactions that block substrate access. nih.govyoutube.com
Conformational Flexibility and Its Influence on Molecular Interaction Profiles
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.goviu.edu.sa Benzothiazolyl ethanone derivatives possess a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the benzothiazole ring and the ethanone group. iu.edu.sa
This rotational freedom allows the molecule to adopt different spatial arrangements. The lowest energy, most stable conformation is not always the one that binds to the receptor. The molecule may need to adopt a higher energy, "bioactive" conformation to fit optimally into the binding site. Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are used to study the conformational landscape of these molecules. nih.govdntb.gov.ua
Studies have shown that the presence of intramolecular hydrogen bonds, for instance between a substituent and the thiazole nitrogen, can stabilize certain conformations, restricting flexibility but pre-organizing the molecule for a specific binding event. nih.gov The environment also plays a role; the presence of a solvent like water can influence which conformations are preferred. nih.gov Understanding the conformational preferences and the energy barriers between different conformers is essential for designing molecules that can readily adopt the necessary bioactive shape for potent and selective interaction with their intended target. iu.edu.sa
Applications of Benzothiazole Ethanone Derivatives in Chemical Probes and Functional Materials
Design and Synthesis of Fluorescent Probes and Imaging Agents
Derivatives of benzothiazole (B30560) are instrumental in the creation of fluorescent probes for biological imaging. These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target molecule. This "turn-on" or ratiometric response allows for the visualization and quantification of analytes within complex biological environments.
A notable application is in the detection of protein aggregates associated with neurodegenerative diseases. For instance, novel push-pull benzothiazole (PP-BTA) derivatives have been synthesized and shown to act as fluorescent probes for both β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov The fluorescence intensity of these probes increases significantly upon binding to these protein aggregates. nih.gov One particular derivative, PP-BTA-4, has demonstrated the ability to clearly stain senile plaques (Aβ aggregates) in brain sections from Alzheimer's disease patients and Lewy bodies (α-syn aggregates) in brain sections from Parkinson's disease patients. nih.gov
Another significant area of development is the creation of probes for biologically important small molecules. A fluorescent probe based on a benzothiazole derivative, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective detection of cysteine (Cys). researchgate.net This probe exhibits a remarkable 4725-fold enhancement in fluorescence with a large Stokes shift in the presence of cysteine, enabling a very low detection limit of 32.6 nM. researchgate.net Furthermore, a benzothiazole-based derivative aggregation-induced emission (AIE) fluorescent probe, named probe BT-BO, has been successfully synthesized for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov This probe shows a distinct emission peak at 604 nm and has been used to image both exogenous and endogenous H₂O₂ in cancer cell lines. nih.gov
The synthesis of these probes often involves multi-step chemical reactions. For example, the synthesis of some fluorescent benzothiazole derivatives has been achieved through the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acid derivatives, resulting in compounds that fluoresce in the 380 to 450 nm range.
Ligand Design for Transition Metal Complexes
The nitrogen and sulfur atoms within the benzothiazole ring of 1-(Benzo[d]thiazol-4-yl)ethanone and its derivatives make them excellent ligands for coordinating with transition metals. The resulting metal complexes often exhibit unique electronic, optical, and catalytic properties, making them subjects of interest for various applications.
The chemistry of benzothiazoles has been successfully integrated into coordination chemistry, often incorporating an imine base as part of the ligand skeleton. biointerfaceresearch.com For instance, a benzothiazole-derived imine base, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM), has been synthesized and used to form octahedral complexes with Co(III) and Ru(III). biointerfaceresearch.com These complexes have shown stability at room temperature and are soluble in solvents like DMSO and DMF. biointerfaceresearch.com
The synthesis of such ligands can be achieved through condensation reactions. For example, the BMM ligand was synthesized by refluxing an equimolar solution of 4-methoxy salicylaldehyde (B1680747) and 2-(2-aminophenyl) benzothiazole in methanol. biointerfaceresearch.com The resulting ligand was then reacted with metal salts to form the corresponding complexes. biointerfaceresearch.com
Furthermore, derivatives of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol have been synthesized through a three-component coupling reaction and evaluated for their biological activities. researchgate.net Molecular docking studies of these compounds with proteins help in understanding their potential binding modes and interactions at the active sites. researchgate.net
Development in Organic Electronics and Optoelectronic Devices
Benzothiazole derivatives are increasingly being explored for their potential in organic electronics and optoelectronics due to their favorable electronic properties, including charge transport capabilities and luminescence. These materials are being incorporated into devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
A benzothiadiazole end-capped small molecule, 3,6-bis(5-(benzo[c] nih.govresearchgate.netnih.govthiadiazol-4-yl)thiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BO-DPP-BTZ), which has a donor-acceptor-donor (D-A-D) structure, has been designed and synthesized for applications in organic electronics. rsc.org This molecule exhibits a band gap of 1.6 eV and shows strong solid-state ordering. rsc.org Field-effect transistors using a thin film of BO-DPP-BTZ as the active layer demonstrated a hole mobility of 0.06 cm² V⁻¹ s⁻¹. rsc.org
Theoretical studies on benzothiazole-based materials, such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA), have been conducted to understand the correlation between their structure and optoelectronic properties for OLED applications. researchgate.net An electroluminescent device using BPPA showed a maximum brightness of 3760 cd/m². researchgate.net
Sensor Development and Chemoresponsive Materials
The reactivity and electronic nature of the benzothiazole core in this compound derivatives make them suitable for the development of chemical sensors and chemoresponsive materials. These materials are designed to undergo a detectable change in their physical or chemical properties upon interaction with a specific chemical species.
A novel organic small-molecule fluorescent probe incorporating benzothiazole and benzoindole moieties has been developed for the detection of hydrazine (B178648) (N₂H₄). rsc.org This probe offers advantages such as easy synthesis, a rapid response time, and high selectivity and sensitivity. rsc.org It can be fabricated into test strips and detection swabs for convenient, on-site analysis. rsc.org
Future Directions and Emerging Research Avenues for Acetyl Substituted Benzothiazoles
Innovative Synthetic Methodologies for Enhanced Molecular Diversity
The generation of diverse molecular libraries is fundamental to discovering novel functions. While traditional methods for synthesizing benzothiazoles, such as the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives, are well-established, modern research is focused on developing more efficient, sustainable, and versatile strategies. mdpi.commdpi.comresearchgate.net These innovative approaches aim to overcome limitations like harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.net
Recent advancements include:
Green Chemistry Approaches : The use of environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, is becoming more common. mdpi.comresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve energy efficiency. mdpi.com
Novel Catalytic Systems : Researchers are exploring a wide range of catalysts to improve reaction yields and selectivity. This includes heterogeneous catalysts like SnP2O7 and silica-supported nitric acid, which can be easily recovered and reused, aligning with green chemistry principles. mdpi.commdpi.com Biocatalysts, such as laccases, have also been employed for the condensation of 2-aminobenzenethiol with aldehydes. mdpi.com
One-Pot and Multicomponent Reactions : These strategies enhance efficiency by combining multiple synthetic steps into a single procedure without isolating intermediates. A one-pot, three-component reaction using 2-iodoaniline, an aldehyde, and thiourea (B124793) has been developed for the effective synthesis of C-2-substituted benzothiazoles. nih.gov Such methods are highly valued for their atom economy and reduced waste generation. nih.govnih.gov
Interactive Table: Comparison of Synthetic Methodologies for Benzothiazole (B30560) Derivatives
| Methodology | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | P4S10 | Microwave irradiation, solvent-free | Rapid (3-4 min), high yields, efficient | mdpi.com |
| Heterogeneous Catalysis | SnP2O7 | Heat, solvent-free | High yields (87-95%), short reaction times (8-35 min), reusable catalyst | mdpi.com |
| One-Pot Three-Component Reaction | Cu(0)–Fe3O4@SiO2/NH2cel | Water | Environmentally friendly, easily recoverable magnetic catalyst | nih.gov |
| Radical Cyclization | Chloranil | Irradiation, 80°C | Efficient synthesis of 2-substituted benzothiazoles | mdpi.com |
| Aerobic Photoredox Synthesis | Visible light | Mild conditions | High efficiency, good functional group tolerance, environmentally friendly | mdpi.com |
Integration of Advanced Computational Techniques in Rational Design
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of acetyl-substituted benzothiazoles. researchgate.net By simulating molecular properties and interactions, researchers can prioritize synthetic targets, saving significant time and resources.
Key computational techniques include:
Density Functional Theory (DFT) : DFT calculations are widely used to analyze the structural and electronic properties of benzothiazole derivatives. researchgate.netmdpi.com These studies can determine optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to elucidate charge transfer within the molecule and predict its reactivity. mdpi.com
Molecular Docking : This technique is crucial for rational drug design, as it predicts the binding mode and affinity of a ligand (the benzothiazole derivative) to a biological target, such as a protein or enzyme. mdpi.comnih.gov For example, docking studies have been used to understand how benzothiazole-based compounds bind to the SH2 domain of the STAT3 protein and to target proteins in bacteria like Klebsiella aerogenes and Staphylococcus aureus. mdpi.comnih.gov
Scaffold Hopping and Bioisosteric Replacement : Computational approaches facilitate the design of novel compounds by replacing a core scaffold with another that has similar properties but a different chemical structure (scaffold hopping). nih.gov This strategy was used to replace the saccharine scaffold in a known BCL-2 inhibitor with a benzothiazole ring to improve properties like potency and solubility. nih.gov Similarly, bioisosteric replacement of a pyridine (B92270) ring with a benzothiazole scaffold has been used in the design of new VEGFR inhibitors. nih.gov
Interactive Table: Application of Computational Techniques in Benzothiazole Research
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Property Calculation | Optimized geometry, HOMO-LUMO energy gap, charge distribution, thermodynamic properties | researchgate.netmdpi.com |
| Molecular Docking | Binding Pose Prediction | Identifies potential binding modes and affinities to protein targets (e.g., STAT3, BCL-2) | mdpi.comnih.govnih.gov |
| Conformational Analysis | Stability Assessment | Identifies energetically stable conformers by varying dihedral angles | mdpi.com |
| Rational Drug Design | Inhibitor Development | In silico design and optimization of potent inhibitors for specific biological pathways | nih.govnih.gov |
Exploration of Undiscovered Molecular Interaction Mechanisms
While the biological activities of benzothiazoles are broad, current research is delving into novel and highly specific molecular interaction mechanisms, particularly in the context of cancer and other complex diseases. The goal is to develop targeted therapies by designing molecules that interact with specific points in disease-related signaling pathways.
Emerging research areas include:
Inhibition of Transcription Factors : A significant effort is underway to develop benzothiazole derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov STAT3 is a key transcription factor in oncogenic signaling, and its inhibition is a promising strategy for cancer treatment. Researchers have rationally designed and synthesized benzothiazole compounds that show excellent activity against the IL-6/STAT3 signaling pathway, with some demonstrating potent antiproliferative effects in cancer cell lines. nih.gov
Targeting Apoptosis Pathways : Another key strategy in cancer therapy is to induce programmed cell death (apoptosis). Scientists have designed novel benzothiazole-based inhibitors of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. nih.gov By targeting the BH3 binding groove of BCL-2, these compounds can disrupt its function and trigger cell death in cancer cells. nih.gov
Antiangiogenic Agents : The formation of new blood vessels, or angiogenesis, is critical for tumor growth. Benzothiazole-based hybrids have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov
Development of Novel Research Tools and Chemical Probes
Beyond therapeutic applications, the unique photophysical properties of the benzothiazole scaffold are being exploited to create sophisticated research tools. Fluorescent probes based on this structure are enabling scientists to visualize and detect specific molecules and ions within complex biological systems, including living cells. researchgate.netnih.gov
Recent developments in this area include:
Probes for Reactive Oxygen Species (ROS) : ROS, such as hydrogen peroxide (H2O2) and superoxide (B77818) anion (O2•-), are important signaling molecules but can cause cellular damage at high concentrations. Researchers have developed benzothiazole-based "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon reacting with these analytes. nih.govnih.gov One such probe, designed with an aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanism, can selectively detect H2O2 in living cells. nih.gov Another probe was designed to emit near-infrared fluorescence, allowing for deep tissue imaging of superoxide anions. nih.gov
Probes for Biomolecules : Benzothiazole derivatives have been engineered to detect crucial biomolecules. A highly effective probe was developed for selectively sensing cysteine, an important amino acid, with a remarkable 4725-fold fluorescence enhancement and a very low detection limit. researchgate.net This probe was successfully used for imaging cysteine in both cell cultures and zebrafish. researchgate.net Other probes have been created to detect hydrazine (B178648) (N2H4), a toxic industrial chemical, in various samples including food and environmental matrices. rsc.org
Interactive Table: Benzothiazole-Based Fluorescent Probes
| Probe Name/Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| BT-BO | Hydrogen Peroxide (H2O2) | "Turn-on" fluorescence, AIE-ESIPT | High selectivity and sensitivity in living cells | nih.gov |
| BFTF | Superoxide Anion (O2•-) | "Turn-on" fluorescence | Near-infrared emission (685 nm), deep tissue penetration | nih.gov |
| BT-AC | Cysteine (Cys) | 4725-fold fluorescence enhancement | Low detection limit (32.6 nM), application in living cells and zebrafish | researchgate.net |
| Benzothiazole-benzoindole hybrid | Hydrazine (N2H4) | "Turn-on" fluorescence | Usable in test strips for visual detection in diverse matrices | rsc.org |
Q & A
Q. What are the common synthetic routes for 1-(Benzo[d]thiazol-4-yl)ethanone and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via:
- Claisen-Schmidt condensation : Reacting this compound with aromatic aldehydes under basic conditions to form chalcones, as seen in the preparation of pyrazole derivatives .
- Catalyzed condensation : Using ZnO nanoparticles (NPs) at room temperature for efficient coupling with aldehydes, achieving yields up to 80% under mild conditions .
- Hydrazine-based cyclization : Refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid to form pyrazoline derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (1H and 13C): To confirm hydrogen and carbon environments, e.g., distinguishing aromatic protons in benzothiazole rings .
- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation patterns, as demonstrated in derivatives like 6j (m/z 285.08) .
- Elemental analysis : Validating C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods like DFT optimize the study of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) can:
- Calculate electron density distributions to predict reactive sites, leveraging gradient-corrected exchange-correlation functionals for accuracy (±2.4 kcal/mol error in thermochemistry) .
- Model correlation-energy contributions using hybrid functionals (e.g., B3LYP) to refine molecular orbital energies and dipole moments .
Q. What strategies improve synthetic yields of this compound derivatives under mild conditions?
- Methodological Answer :
- Nanocatalysts : ZnO NPs enhance reaction efficiency at room temperature, reducing energy input while maintaining high yields (e.g., 80% for compound 6h) .
- Solvent optimization : Ethanol or dry benzene minimizes side reactions during reflux, as seen in thiazole derivative synthesis .
- Base selection : NaOH in ethanol facilitates aldol condensations without requiring harsh acids .
Q. How do structural modifications influence the biological activity of benzothiazole derivatives?
- Methodological Answer :
- Substituent position : Para-substituted derivatives (e.g., 6j) exhibit higher antifungal activity (MIC 8 µg/mL) compared to ortho- or meta-substituted analogs due to improved steric fit in target enzymes .
- Heterocyclic hybrids : Piperazine-triazole hybrids (e.g., compound 5i) show enhanced anticancer activity (IC50 3.2 µM) via synergistic interactions with cellular kinases .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Systematic SAR studies : Compare substituent effects on activity, e.g., electron-withdrawing groups (Cl, NO2) improving antibacterial potency in chalcone-derived pyrazoles .
- Molecular docking : Predict binding affinities to targets like fungal CYP51 (e.g., docking scores of -9.2 kcal/mol for 6j) .
- Validation assays : Use standardized in vitro protocols (e.g., broth microdilution for MIC determination) to minimize experimental variability .
Data-Driven Insights
- Antifungal Activity : Derivatives with methoxy groups (e.g., 6h) showed 80% inhibition against Candida albicans at 16 µg/mL .
- Anticancer Activity : Hybrid compound 5i exhibited a 2.5-fold selectivity for breast cancer cells (MCF-7) over normal fibroblasts .
- Synthetic Yields : ZnO NPs improved yields by 20–30% compared to traditional acid catalysis in benzothiazole coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
